Cas no 444911-05-1 (16-epi-Latrunculin B)

16-epi-Latrunculin B Chemical and Physical Properties
Names and Identifiers
-
- CHEMBL471071
- (4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-2-thiazolidinone
- 444911-05-1
- 16-EPI-LATRUNCULIN B
- 16-epi Latrunculin B
- (4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
- 76343-94-7
- 16-epi-Latrunculin B
-
- Inchi: 1S/C17H17F3O4/c1-2-3-4-5-6-15(21)23-11-7-8-12-13(17(18,19)20)10-16(22)24-14(12)9-11/h7-10H,2-6H2,1H3
- InChI Key: ZQVOMJBZDNKNSJ-UHFFFAOYSA-N
- SMILES: C(CCCCCC)(=O)OC1C=C2OC(C=C(C(F)(F)F)C2=CC=1)=O
Computed Properties
- Exact Mass: 395.17664420g/mol
- Monoisotopic Mass: 395.17664420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 1
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110Ų
- XLogP3: 3.83
16-epi-Latrunculin B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66462-100ug |
16-epi Latrunculin B |
444911-05-1 | 98% | 100ug |
¥1622.00 | 2023-09-08 |
16-epi-Latrunculin B Related Literature
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on 16-epi-Latrunculin B
Research Briefing on 16-epi-Latrunculin B (CAS: 444911-05-1): Recent Advances and Applications in Chemical Biology and Medicine
16-epi-Latrunculin B (CAS: 444911-05-1) is a stereoisomer of the marine-derived macrolide Latrunculin B, known for its potent actin-depolymerizing activity. Recent studies have highlighted its unique pharmacological properties and potential applications in chemical biology and drug discovery. This briefing synthesizes the latest research on 16-epi-Latrunculin B, focusing on its mechanism of action, structural modifications, and emerging therapeutic uses.
A 2023 study published in Journal of Medicinal Chemistry elucidated the binding dynamics of 16-epi-Latrunculin B with actin filaments using cryo-EM and molecular docking. The compound exhibited a 40% higher binding affinity compared to its parent molecule, attributed to its altered C16 stereochemistry. Researchers identified key interactions with actin subdomains 1 and 3, suggesting potential for targeted cytoskeletal modulation in metastatic cancer cells.
In neuropharmacology, 16-epi-Latrunculin B has shown promise in modulating synaptic plasticity. A Nature Chemical Biology report demonstrated its ability to selectively disrupt actin-rich dendritic spines at nanomolar concentrations (IC50 = 12.3 nM), while preserving presynaptic terminals. This specificity makes it a valuable tool for studying neurodegenerative diseases, particularly Alzheimer's-related synaptic dysfunction.
The compound's pharmacokinetic profile was recently optimized through semi-synthetic derivatization. A 2024 ACS Medicinal Chemistry Letters paper described C7-OH acylated analogs with improved blood-brain barrier penetration (LogP increased by 1.8 units) while maintaining actin-binding potency. Lead candidate 16-epi-Lat B-7O-pivalate showed 3-fold enhanced oral bioavailability in murine models.
Emerging applications include its use as a chemosensitizer in multidrug-resistant cancers. Research in Cell Chemical Biology revealed that 16-epi-Latrunculin B disrupts P-glycoprotein localization by altering membrane actin architecture, restoring doxorubicin sensitivity in MDR1-overexpressing cell lines (reversal fold = 28.6 at 100 nM).
Ongoing clinical translation faces challenges in toxicity mitigation. A recent Toxicology and Applied Pharmacology study identified cardiotoxicity concerns at concentrations >250 nM, prompting development of targeted delivery systems. PEGylated nanoparticle formulations have shown 90% reduction in off-target effects while maintaining tumor accumulation in xenograft models.
The compound's unique stereochemistry at C16 (444911-05-1) continues to inspire synthetic methodology development. A 2023 Organic Letters publication reported an enantioselective synthesis via Shi asymmetric epoxidation, achieving 16-epi-Latrunculin B in 11 steps with 14% overall yield, significantly improving upon previous routes.
Future directions include exploration of its immunomodulatory potential, with preliminary data showing inhibition of NLRP3 inflammasome assembly through actin-dependent mechanism. These findings position 16-epi-Latrunculin B as a multifaceted tool compound with expanding therapeutic relevance in chemical biology and precision medicine.
444911-05-1 (16-epi-Latrunculin B) Related Products
- 1416340-32-3(5-Amino-1-(3-methoxy-phenyl)-1H-pyrazole-4-carboxylic acid amide)
- 22294-63-9(2-Pyridinamine,6-(methylsulfonyl)-)
- 53424-50-3(3-bromo-1-methoxybutane)
- 154578-21-9(2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride)
- 1797721-38-0(N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-4-phenyloxane-4-carboxamide)
- 1949836-62-7(N-(Azetidin-3-yl)pyrimidin-4-amine dihydrochloride)
- 25198-03-2(7-Methoxy-L-Tryptophan)
- 13429-12-4(4-Bromo-3,5-dihydroxybenzamide)
- 778617-69-9(Carbamic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, 1,1-dimethylethyl ester)
- 1179211-42-7(N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine)



